molecular formula C15H14N2O2S B2909094 3-methyl-1-[(4-methylphenyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 743444-19-1

3-methyl-1-[(4-methylphenyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No.: B2909094
CAS No.: 743444-19-1
M. Wt: 286.35
InChI Key: SUTBZZIEHFDKQT-UHFFFAOYSA-N
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Description

3-Methyl-1-[(4-methylphenyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound featuring a fused thieno[2,3-c]pyrazole core. Key structural attributes include:

  • Core structure: A thiophene ring fused with a pyrazole ring, forming a bicyclic system.
  • Substituents:
    • A 3-methyl group on the pyrazole moiety.
    • A (4-methylphenyl)methyl group at the 1-position, introducing steric bulk and aromaticity.
    • A carboxylic acid group at the 5-position, critical for polarity and reactivity.
  • Molecular formula: C₁₅H₁₄N₂O₂S.
  • Molecular weight: 286.35 g/mol (calculated).

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrazole derivatives, which often exhibit kinase inhibition or antimicrobial properties.

Properties

IUPAC Name

3-methyl-1-[(4-methylphenyl)methyl]thieno[2,3-c]pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-9-3-5-11(6-4-9)8-17-14-12(10(2)16-17)7-13(20-14)15(18)19/h3-7H,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTBZZIEHFDKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(S3)C(=O)O)C(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[(4-methylphenyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a thieno[2,3-c]pyrazole derivative with a methyl-substituted benzyl halide in the presence of a base. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[(4-methylphenyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl-substituted phenyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted thienopyrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-methyl-1-[(4-methylphenyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thienopyrazole derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-methyl-1-[(4-methylphenyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Analogous Compounds

Compound Name Substituent at 1-Position Molecular Formula Molecular Weight (g/mol) Notable Properties References
Target Compound (4-Methylphenyl)methyl C₁₅H₁₄N₂O₂S 286.35 Increased lipophilicity due to bulky aromatic substituent.
1-(4-Chlorophenyl)-3-methyl analog 4-Chlorophenyl C₁₄H₁₁ClN₂O₂S 306.77 Higher molecular weight; Cl enhances electron-withdrawing effects.
1-[(4-Fluorophenyl)methyl]-3-methyl analog 4-Fluorobenzyl C₁₄H₁₁FN₂O₂S 290.31 Fluorine’s electronegativity may increase carboxylic acid acidity.
1-(2-Methylphenyl)-3-methyl analog 2-Methylphenyl C₁₄H₁₂N₂O₂S 272.32 Steric hindrance from ortho-substituent may reduce reactivity.
1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid Methyl C₈H₈N₂O₂S 196.22 Simpler structure; mp 260°C (dec.). Higher solubility likely.
Methyl ester derivative Methyl ester C₈H₈N₂O₂S 196.22 Reduced polarity compared to carboxylic acid.

Key Findings from Comparative Studies:

Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) on aromatic substituents increase the acidity of the carboxylic acid group, altering solubility and ionization . Positional isomerism (e.g., 2-methyl vs. 4-methyl) impacts steric interactions and molecular packing, as observed in crystallographic studies using SHELX .

Functional Group Modifications :

  • Carboxylic acid vs. ester : The carboxylic acid (pKa ~3–4) is ionizable at physiological pH, while the ester is more lipophilic, influencing biodistribution .

Synthetic Pathways :

  • Analogs are synthesized via cyclization and functional group transformations, such as Vilsmeier–Haack formylation and hydrazine-mediated amidation .

Biological Activity

3-Methyl-1-[(4-methylphenyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (referred to as compound 1) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an overview of its biological activity, including antioxidant properties, anticancer effects, and molecular interactions, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of compound 1 is characterized by a thieno[2,3-c]pyrazole core with a methyl group and a 4-methylphenylmethyl substituent. Its molecular formula is C15H14N2O2SC_{15}H_{14}N_2O_2S with a molecular weight of approximately 286.35 g/mol. The presence of the thieno and pyrazole moieties contributes to its biological activity.

Antioxidant Activity

Recent studies have demonstrated that compounds within the thieno[2,3-c]pyrazole class exhibit significant antioxidant properties. For instance, a study utilizing microwave-assisted synthesis reported that derivatives of thieno[2,3-c]pyrazole displayed antioxidant activity comparable to that of vitamin C. The presence of hydroxyl groups in these derivatives enhances their radical scavenging ability, which is crucial for mitigating oxidative stress in biological systems .

Anticancer Activity

In Vitro Studies:
Compound 1 has shown promising anticancer activity against various cancer cell lines. For example, it was screened against MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer) cell lines, yielding significant growth inhibition values (GI50) as detailed in Table 1.

Cell LineGI50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

These findings indicate that compound 1 may exert cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest .

Molecular Docking Studies:
Molecular docking studies have been employed to elucidate the interaction of compound 1 with specific protein targets implicated in cancer progression. The binding affinity of compound 1 was evaluated against proteins such as Aurora-A kinase and topoisomerase IIα, both critical for cancer cell proliferation. The results indicated strong binding interactions, suggesting that compound 1 could serve as a lead compound for further drug development .

Case Studies

A notable case study involved the synthesis and evaluation of various thieno[2,3-c]pyrazole derivatives, including compound 1. These derivatives were subjected to cytotoxicity assays against multiple cancer cell lines. The study highlighted that modifications on the phenyl ring significantly influenced the anticancer potency of the compounds .

Another investigation focused on the structure-activity relationship (SAR) of thieno[2,3-c]pyrazoles. It was found that electron-donating groups on the phenyl ring enhanced biological activity, while steric hindrance reduced efficacy . This information is vital for guiding future synthetic efforts aimed at optimizing therapeutic profiles.

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